Phenamil

Übersicht

Beschreibung

Phenamil ist ein Derivat von Amilorid und bekannt für seine starke Hemmung von Natriumkanälen, insbesondere epithelialen Natriumkanälen. Es wird in der wissenschaftlichen Forschung häufig eingesetzt, da es Natriumkanäle blockieren kann und Auswirkungen auf verschiedene physiologische Prozesse hat .

Herstellungsmethoden

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Modifikation von Amilorid beinhaltenDie Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie Methansulfonat .

Wissenschaftliche Forschungsanwendungen

Phenamil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der Natriumkanalfunktion und -hemmung verwendet.

Biologie: this compound wird verwendet, um die Rolle von Natriumkanälen bei verschiedenen biologischen Prozessen zu untersuchen, darunter Zellsignalisierung und Ionentransport.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung epithelialer Natriumkanäle. Diese Hemmung führt zu einer Reduktion des Natriumeinstroms, was verschiedene physiologische Prozesse beeinflussen kann. In Herzgewebe bewirkt this compound eine positive Inotropie und verlängert die Zuckungsdauer, indem es den nach innen gerichteten rektifizierenden Kaliumstrom hemmt, was indirekt die Aktivität des Natrium-Calcium-Austauschers reduziert .

Wirkmechanismus

Phenamil exerts its effects by inhibiting epithelial sodium channels. This inhibition leads to a reduction in sodium influx, which can affect various physiological processes. In cardiac tissues, this compound produces positive inotropy and prolongs twitch duration by inhibiting the inwardly rectifying potassium current, which indirectly reduces the activity of the sodium-calcium exchanger .

Zukünftige Richtungen

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . It has also been used in 3D-printed alginate/phenamil composite scaffolds for hard tissue regeneration . These studies suggest that this compound may have potential applications in the field of regenerative medicine .

Biochemische Analyse

Biochemical Properties

Phenamil interacts with amiloride-sensitive Na+ channels, which are crucial for maintaining sodium balance in the body . It binds to two types of binding sites associated with these channels, each characterized by different affinities for this compound .

Cellular Effects

This compound’s interaction with Na+ channels influences cell function significantly. It affects cell signaling pathways and cellular metabolism by altering sodium transport across the cell membrane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the Na+ channel, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it has long-term effects on cellular function, particularly in relation to sodium transport .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, emphasizing the importance of careful dosage control .

Metabolic Pathways

This compound is involved in metabolic pathways related to sodium transport. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interactions with various transporters and binding proteins. These interactions can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Phenamil can be synthesized through a series of chemical reactions involving the modification of amilorideThe reaction conditions often include the use of solvents such as dimethyl sulfoxide and reagents like methanesulfonate .

Analyse Chemischer Reaktionen

Phenamil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig vorkommen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Vergleich Mit ähnlichen Verbindungen

Phenamil wird mit anderen Amilorid-Derivaten wie HM2-16F und BB2-50F verglichen. Diese Verbindungen hemmen ebenfalls Natriumkanäle, haben aber unterschiedliche Potenzen und Spezifitäten. This compound ist einzigartig in seiner starken Hemmung von Natriumkanälen und seiner Fähigkeit, sowohl Natrium- als auch Kaliumströme zu beeinflussen .

Ähnliche Verbindungen

- Amilorid

- HM2-16F

- BB2-50F

This compound zeichnet sich durch seine starke Hemmung von Natriumkanälen und seine breite Palette von Anwendungen in der wissenschaftlichen Forschung aus.

Eigenschaften

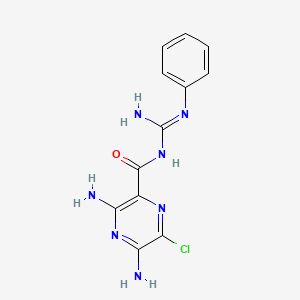

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-35-9 | |

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

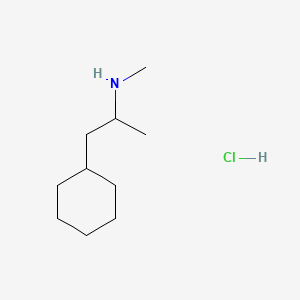

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

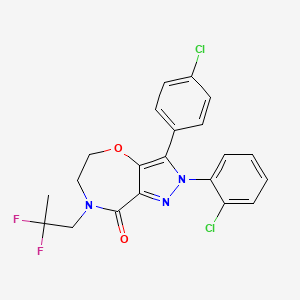

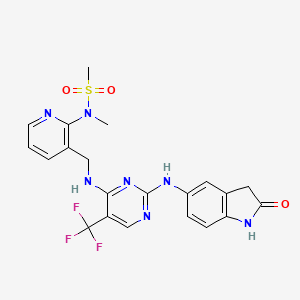

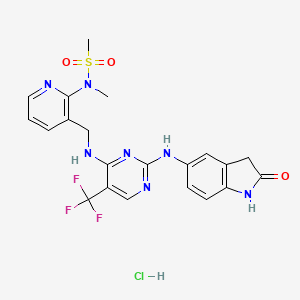

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)

![(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate](/img/structure/B1679708.png)